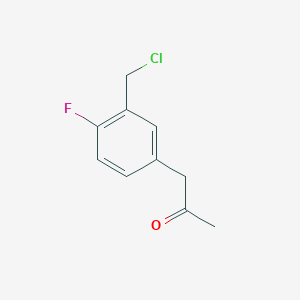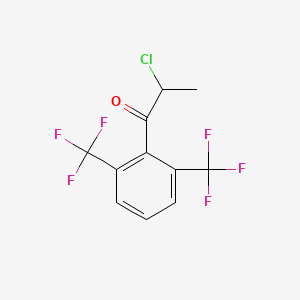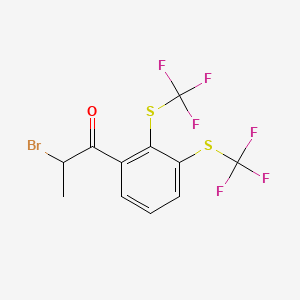
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties. The presence of trifluoromethylthio groups and a bromopropanone moiety makes it a valuable compound in various chemical reactions and applications. Its distinct structure allows it to participate in a range of chemical transformations, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups: This step involves the introduction of trifluoromethylthio groups onto a phenyl ring. This can be achieved through the reaction of a phenyl compound with trifluoromethylthiolating agents under controlled conditions.
Bromination: The next step involves the bromination of the intermediate compound to introduce the bromine atom at the desired position. This can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).
Formation of the propanone moiety:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups. For example, oxidation can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Addition Reactions: The compound can participate in addition reactions, such as Michael addition, where nucleophiles add to the carbonyl group of the propanone moiety.
Scientific Research Applications
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the introduction of trifluoromethylthio groups into complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the development of new probes and inhibitors for studying biological pathways and targets.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability, reactivity, and performance.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups and bromopropanone moiety allow the compound to interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The presence of chlorine can lead to different reactivity and properties.
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-iodopropan-1-one: This compound has an iodine atom instead of a bromine atom, which can also affect its reactivity and applications.
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-fluoropropan-1-one:
The uniqueness of this compound lies in its specific combination of trifluoromethylthio groups and bromopropanone moiety, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C11H7BrF6OS2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(12)8(19)6-3-2-4-7(20-10(13,14)15)9(6)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
HJAUDLQHXKKBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


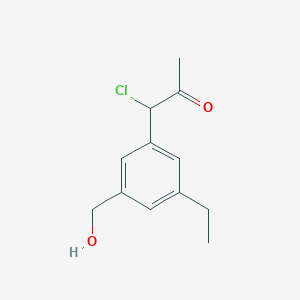
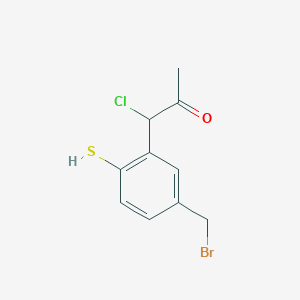
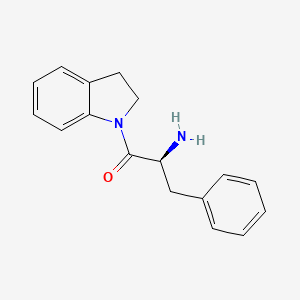


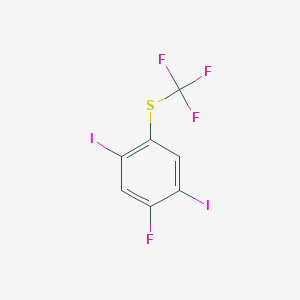
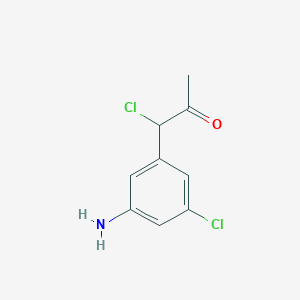
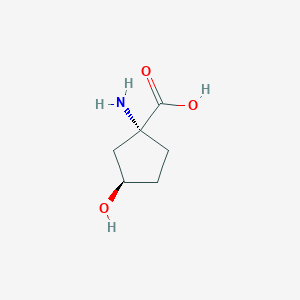

![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
